
3-(3-Bromo-2-methylpropyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-2-methylpropyl)furan is an organic compound with the molecular formula C8H11BrO. It belongs to the class of furans, which are aromatic heterocycles containing a five-membered ring with four carbon atoms and one oxygen atom.
Méthodes De Préparation
The synthesis of 3-(3-Bromo-2-methylpropyl)furan can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boron reagent with a halogenated furan derivative in the presence of a palladium catalyst.
Industrial production methods for this compound may involve bulk manufacturing processes, where the necessary reagents are combined under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-(3-Bromo-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form different products, often involving the reduction of the furan ring or the bromine substituent.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(3-Bromo-2-methylpropyl)furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: The compound’s potential biological activity makes it a candidate for drug development and other biomedical research.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-2-methylpropyl)furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-(3-Bromo-2-methylpropyl)furan can be compared with other similar compounds, such as:
3-(3-Chloro-2-methylpropyl)furan: Similar in structure but with a chlorine atom instead of bromine.
3-(3-Iodo-2-methylpropyl)furan: Contains an iodine atom, which can lead to different reactivity and applications.
3-(3-Methyl-2-methylpropyl)furan: Lacks the halogen substituent, resulting in different chemical properties.
Propriétés
Formule moléculaire |
C8H11BrO |
|---|---|
Poids moléculaire |
203.08 g/mol |
Nom IUPAC |
3-(3-bromo-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11BrO/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
VGEZGATZZFBXHB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=COC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


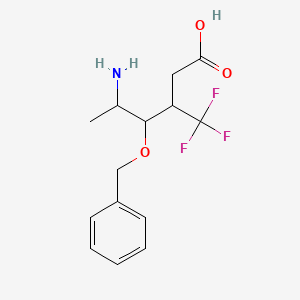
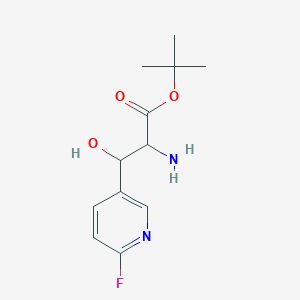

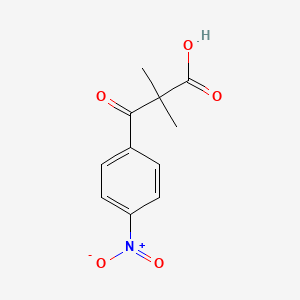
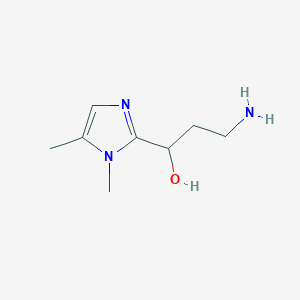
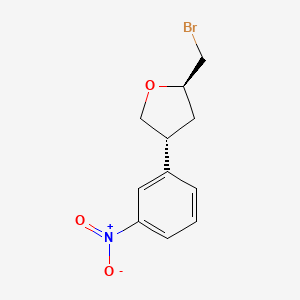
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
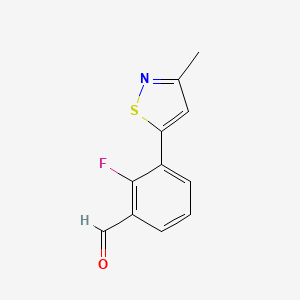
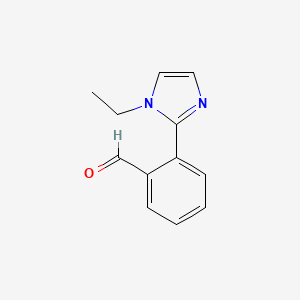
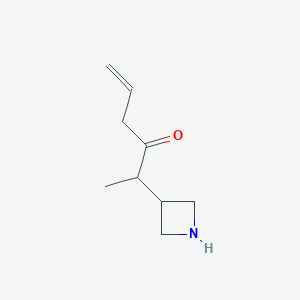

![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)

![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
